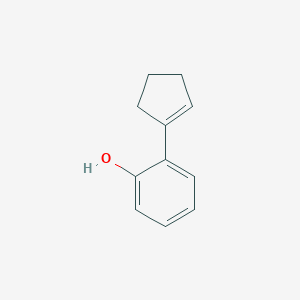![molecular formula C15H26O5Si B14470618 Phenol, 3-[1-methyl-2-(triethoxysilyl)ethoxy]- CAS No. 72391-25-4](/img/structure/B14470618.png)
Phenol, 3-[1-methyl-2-(triethoxysilyl)ethoxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 3-[1-methyl-2-(triethoxysilyl)ethoxy]- is an organic compound with the molecular formula C15H26O5Si It is a derivative of phenol, where the hydroxyl group is substituted with a 3-[1-methyl-2-(triethoxysilyl)ethoxy] group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-[1-methyl-2-(triethoxysilyl)ethoxy]- typically involves the reaction of phenol with 3-[1-methyl-2-(triethoxysilyl)ethoxy] chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the hydroxyl group on phenol with the 3-[1-methyl-2-(triethoxysilyl)ethoxy] group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 3-[1-methyl-2-(triethoxysilyl)ethoxy]- undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenolic group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and other reduced derivatives.
Substitution: Halogenated and nitrated phenolic compounds.
Aplicaciones Científicas De Investigación
Phenol, 3-[1-methyl-2-(triethoxysilyl)ethoxy]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Phenol, 3-[1-methyl-2-(triethoxysilyl)ethoxy]- involves its interaction with various molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the triethoxysilyl group can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds. These interactions contribute to the compound’s effects and applications in different fields.
Comparación Con Compuestos Similares
Similar Compounds
Phenol, 2-ethoxy-: Similar in structure but with an ethoxy group instead of the 3-[1-methyl-2-(triethoxysilyl)ethoxy] group.
Phenol, 3-methyl-: Contains a methyl group instead of the triethoxysilyl group.
Uniqueness
Phenol, 3-[1-methyl-2-(triethoxysilyl)ethoxy]- is unique due to the presence of the triethoxysilyl group, which imparts distinct chemical properties and reactivity. This group allows for the formation of siloxane bonds, making the compound valuable in the synthesis of advanced materials and coatings.
Propiedades
Número CAS |
72391-25-4 |
|---|---|
Fórmula molecular |
C15H26O5Si |
Peso molecular |
314.45 g/mol |
Nombre IUPAC |
3-(1-triethoxysilylpropan-2-yloxy)phenol |
InChI |
InChI=1S/C15H26O5Si/c1-5-17-21(18-6-2,19-7-3)12-13(4)20-15-10-8-9-14(16)11-15/h8-11,13,16H,5-7,12H2,1-4H3 |
Clave InChI |
GYDCVVYVFAJCFW-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CC(C)OC1=CC=CC(=C1)O)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4'-[Ethane-1,2-diylbis(oxy)]dibenzenesulfonamide](/img/structure/B14470552.png)





![9-azabicyclo[3.3.1]nonane;2,4,6-trinitrophenol](/img/structure/B14470579.png)
![1-[(Z)-(1-Amino-2,2,2-trichloroethylidene)amino]-3-phenoxypropan-2-yl acetate](/img/structure/B14470584.png)





